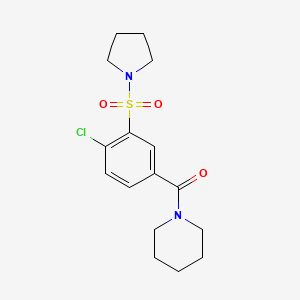![molecular formula C17H14N2O B4384973 1-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone](/img/structure/B4384973.png)
1-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone
Übersicht
Beschreibung
1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is a compound that features a pyrazole ring attached to a biphenyl structure with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone typically involves the formation of the pyrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring, which is then coupled with a biphenyl derivative under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The pyrazole ring and biphenyl structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-pyrazole: A simpler analog with a single phenyl group attached to the pyrazole ring.
3-(4-Amino-1-tert-butyl-1H-pyrazol-3-yl)phenol: A compound with similar structural features but different functional groups.
Uniqueness
1-[3’-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone is unique due to its combination of a pyrazole ring with a biphenyl structure and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
1-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12(20)13-4-2-5-14(10-13)15-6-3-7-16(11-15)17-8-9-18-19-17/h2-11H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHDDEZGPGRJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}benzoic acid](/img/structure/B4384891.png)
![3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate](/img/structure/B4384902.png)
![3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B4384905.png)
![3-({3-[2-(4-fluoro-3-methylphenyl)pyridin-4-yl]pyrrolidin-1-yl}carbonyl)cyclobutanone](/img/structure/B4384912.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B4384919.png)
![(2-methoxybenzyl)(pyridin-3-ylmethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B4384925.png)
![5-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)-1H-1,2,4-triazol-3-amine](/img/structure/B4384939.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B4384942.png)
![2-(2-methoxyethyl)-1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperidine](/img/structure/B4384945.png)
![N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)-N-[4-(methylsulfonyl)benzyl]methanamine](/img/structure/B4384951.png)
![3-[[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]methyl]phenol](/img/structure/B4384959.png)
![N-(2-fluorobenzyl)-2-{methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}acetamide](/img/structure/B4384965.png)
![N~4~,N~4~,5-trimethyl-N~2~-[3-(1H-tetrazol-5-yl)propyl]pyrimidine-2,4-diamine](/img/structure/B4384971.png)

